molecular formula C41H48BNO5 B13820935 Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium

Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium

Cat. No.: B13820935
M. Wt: 645.6 g/mol
InChI Key: UUCZZKIUQYESDD-UHFFFAOYSA-N
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Description

Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium is a complex organic compound with a unique structure that combines boron, chromen, and azanium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium typically involves multiple steps. The initial step often includes the preparation of the boron-containing moiety, which can be achieved through the reaction of triphenylborane with butyl lithium. The chromen derivative can be synthesized via the Pechmann condensation reaction, involving the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst. The final step involves the quaternization of the azanium moiety with the chromen derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium undergoes various types of chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids or borates.

    Reduction: The chromen moiety can be reduced to form dihydrochromen derivatives.

    Substitution: The azanium moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Dihydrochromen derivatives.

    Substitution: Substituted azanium derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a reagent for the formation of carbon-carbon and carbon-heteroatom bonds. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with various biomolecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate or as a building block for the synthesis of pharmacologically active molecules. Its boron moiety can be used for boron neutron capture therapy (BNCT) in cancer treatment.

Industry

In the materials science industry, this compound can be used in the development of advanced materials such as polymers and nanomaterials due to its ability to form stable and functionalized structures.

Mechanism of Action

The mechanism of action of Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with biomolecules, while the chromen moiety can interact with enzymes and receptors. The azanium moiety can enhance the solubility and bioavailability of the compound, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar boron-containing compound used in organic synthesis.

    Coumarin derivatives: Similar chromen-containing compounds with applications in medicinal chemistry.

    Quaternary ammonium compounds: Similar azanium-containing compounds used in various industrial applications.

Uniqueness

Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium is unique due to its combination of boron, chromen, and azanium moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C41H48BNO5

Molecular Weight

645.6 g/mol

IUPAC Name

butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium

InChI

InChI=1S/C22H24B.C19H24NO5/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-13(2)19(22)24-9-8-20(3,4)12-14-10-18(21)25-17-11-15(23-5)6-7-16(14)17/h4-18H,2-3,19H2,1H3;6-7,10-11H,1,8-9,12H2,2-5H3/q-1;+1

InChI Key

UUCZZKIUQYESDD-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=C)C(=O)OCC[N+](C)(C)CC1=CC(=O)OC2=C1C=CC(=C2)OC

Origin of Product

United States

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